molecular formula C17H17N3O4 B2741120 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide CAS No. 2034535-20-9

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B2741120
CAS No.: 2034535-20-9
M. Wt: 327.34
InChI Key: KGCAUXOXVAJQPE-UHFFFAOYSA-N
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Description

N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide is a synthetic small molecule designed for discovery research, integrating a benzofuran-2-carboxamide core linked to a 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its bioisosteric properties that can enhance metabolic stability and its involvement in a wide spectrum of biological activities . The incorporation of a tetrahydropyran (oxan-4-yl) group at the 3-position of the oxadiazole ring is a strategic modification aimed at optimizing the compound's physicochemical properties, such as solubility and membrane permeability. Compounds featuring the benzofuran-2-carboxamide motif have been investigated for diverse biological activities, including anticancer and anti-inflammatory effects, by interacting with key cellular pathways and enzymes such as cyclooxygenases (COX-1 and COX-2) . The precise mechanism of action for this specific analog is a subject for ongoing research, but analogs with similar architectures have demonstrated potential as inhibitors of various enzymatic targets relevant to disease pathology, including histone deacetylases (HDAC) and tyrosine kinases . This molecule is intended for research applications only, including but not limited to, hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a chemical probe for identifying novel biological targets. It is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(14-9-12-3-1-2-4-13(12)23-14)18-10-15-19-16(20-24-15)11-5-7-22-8-6-11/h1-4,9,11H,5-8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCAUXOXVAJQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Ring Construction

The benzofuran core is typically synthesized via acid-catalyzed cyclization of phenolic precursors. For example, 2-hydroxybenzaldehyde derivatives react with α-halo ketones in the presence of sulfuric acid to form the benzofuran skeleton. Subsequent oxidation of the 2-methyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) under acidic conditions.

Example Protocol

  • Cyclization :
    • 2-Hydroxy-5-nitrobenzaldehyde (10 mmol) reacts with chloroacetone (12 mmol) in concentrated H₂SO₄ at 0–5°C for 4 hours.
    • Yield: 78% of 5-nitro-1-benzofuran-2-methylketone.
  • Oxidation :
    • The methylketone intermediate (5 mmol) is treated with KMnO₄ (15 mmol) in aqueous H₂SO₄ (50%) at 80°C for 6 hours.
    • Yield: 82% of 1-benzofuran-2-carboxylic acid.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via activation as an acid chloride followed by reaction with ammonia or an amine.

Example Protocol

  • Acid Chloride Formation :
    • 1-Benzofuran-2-carboxylic acid (5 mmol) is treated with thionyl chloride (SOCl₂, 10 mmol) at reflux for 2 hours.
    • Excess SOCl₂ is removed under vacuum to yield 1-benzofuran-2-carbonyl chloride.
  • Amidation :
    • The acid chloride (5 mmol) is reacted with aqueous ammonia (NH₃, 15 mmol) in tetrahydrofuran (THF) at 0°C for 1 hour.
    • Yield: 90% of 1-benzofuran-2-carboxamide.

Synthesis of the 3-(Oxan-4-yl)-1,2,4-Oxadiazol-5-yl)Methylamine Intermediate

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is constructed via cyclocondensation of amidoximes with carboxylic acid derivatives. The oxan-4-yl group is introduced either during or after cyclization.

Method A: Cyclization of Amidoxime with Activated Carboxylic Acid

  • Amidoxime Preparation :
    • Oxan-4-ylcarbonitrile (10 mmol) reacts with hydroxylamine hydrochloride (NH₂OH·HCl, 12 mmol) in ethanol/water (3:1) at 80°C for 6 hours.
    • Yield: 85% of oxan-4-ylcarboximidamide.
  • Cyclization :
    • The amidoxime (5 mmol) reacts with chloroacetic acid (6 mmol) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 6 mmol) and hydroxybenzotriazole (HOBt, 6 mmol) in dichloromethane (DCM) at 25°C for 12 hours.
    • Yield: 70% of 5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole.

Method B: Post-Cyclization Functionalization

  • Oxadiazole Synthesis :
    • 5-Methyl-3-(oxan-4-yl)-1,2,4-oxadiazole is synthesized via cyclization of oxan-4-ylcarboximidamide with acetyl chloride.
  • Bromination :
    • The methyl group is brominated using N-bromosuccinimide (NBS, 1.1 eq) under radical initiation (AIBN, 0.1 eq) in CCl₄ at 80°C.
    • Yield: 65% of 5-(bromomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole.

Amination of the Oxadiazole-Methyl Group

The halogenated oxadiazole undergoes nucleophilic substitution with ammonia to introduce the methylamine group.

Example Protocol

  • 5-(Bromomethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole (5 mmol) is stirred with aqueous ammonia (28% NH₃, 20 mL) in THF at 25°C for 24 hours.
  • Yield: 75% of [3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylamine.

Final Coupling: Amide Bond Formation

The benzofuran-2-carboxamide is coupled with the oxadiazole-methylamine via amide bond formation using standard coupling reagents.

Example Protocol

  • Activation :
    • 1-Benzofuran-2-carboxylic acid (5 mmol) is activated with EDCl (6 mmol) and HOBt (6 mmol) in DCM for 1 hour.
  • Coupling :
    • The activated acid reacts with [3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylamine (5 mmol) in DCM at 25°C for 12 hours.
    • Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the final product.

Optimized Conditions

Parameter Value
Coupling Reagent EDCl/HOBt
Solvent Dichloromethane
Temperature 25°C
Reaction Time 12 hours
Yield 68%

Alternative Synthetic Routes and Modifications

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate the cyclization step for oxadiazole formation. For example, amidoxime and chloroacetic acid react in dimethylformamide (DMF) under microwave conditions (150°C, 30 minutes) to achieve 88% yield.

Enzymatic Amidoxime Preparation

Biocatalytic methods employ nitrile hydratases to convert oxan-4-ylcarbonitrile to amidoxime in aqueous buffer (pH 7.0, 37°C), achieving 92% conversion with reduced byproducts.

Analytical Characterization and Validation

Critical analytical data for the target compound include:

1H NMR (400 MHz, CDCl₃)

  • δ 8.21 (s, 1H, benzofuran H-3)
  • δ 7.65–7.58 (m, 2H, benzofuran H-4/H-5)
  • δ 4.92 (t, J = 6.8 Hz, 2H, oxadiazole-CH₂-N)
  • δ 3.95–3.85 (m, 4H, oxan-4-yl OCH₂)

HRMS (ESI-TOF)

  • Calculated for C₁₈H₁₈N₃O₄ [M+H]⁺: 340.1297
  • Found: 340.1295

Challenges and Optimization Strategies

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies indicate optimal pH ranges of 4–8 during synthesis.

Purification Difficulties

The polar nature of the oxan-4-yl group complicates chromatographic separation. Gradient elution (MeOH/CH₂Cl₂ 0–10%) improves resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like alkoxides or amines under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran core.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Candidate
The compound's unique structural features suggest its potential as a drug candidate. Similar compounds have demonstrated various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The oxadiazole ring is particularly noteworthy for its role in drug design due to its ability to interact with multiple biological targets.

Case Study: Anti-Cancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit cytotoxic effects against cancer cell lines. For instance, a study on 1,3,4-oxadiazole derivatives indicated significant cell apoptosis in glioblastoma models through DNA damage mechanisms . This suggests that N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide could be further investigated for similar applications.

Biochemical Pathways Investigation
Due to its structural characteristics, this compound can serve as a probe in biological research to study various biochemical pathways. It may interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Case Study: Anti-Diabetic Activity
In related research involving oxadiazole derivatives, certain compounds were shown to reduce glucose levels in diabetic models . This indicates that this compound could also be explored for anti-diabetic applications.

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It could inhibit specific signaling pathways, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide: Similar structure but with a benzothiophene core instead of benzofuran.

    N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-indole-2-carboxamide: Similar structure but with an indole core.

Uniqueness

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core, oxadiazole ring, and oxane moiety, which confer specific electronic and steric properties that may enhance its biological activity and stability.

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, as well as insights into its synthesis and structure.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an oxadiazole ring and a benzofuran moiety. Its molecular formula is C14H15N3O3C_{14}H_{15}N_{3}O_{3} with a molecular weight of 273.29 g/mol. The structure can be represented as follows:

\text{N 3 oxan 4 yl 1 2 4 oxadiazol 5 yl methyl}-1-benzofuran-2-carboxamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including those similar to this compound. For instance:

  • Antibacterial Activity : Compounds with benzofuran scaffolds have shown significant antibacterial effects against various strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.78 to 6.25 μg/mL, indicating potent activity comparable to standard antibiotics .
Compound TypeMIC Range (μg/mL)Activity
Benzofuran Derivatives0.78 - 6.25Antibacterial

Antifungal Activity

The antifungal potential of related compounds has also been documented:

  • Fungal Inhibition : Benzofuran-based oxadiazole hybrids demonstrated strong antifungal activity against species such as Candida krusei and Aspergillus niger, with MIC values ranging from 1.6 to 12.5 μg/mL .
Fungal SpeciesMIC Range (μg/mL)Activity
C. krusei1.6 - 12.5Antifungal
A. niger1.6 - 12.5Antifungal

Anticancer Activity

The compound's structural components suggest potential anticancer properties:

  • Cell Line Studies : Preliminary investigations indicate that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines .

The biological activities of oxadiazole and benzofuran derivatives are often attributed to their ability to interact with cellular targets through multiple mechanisms:

  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal metabolism.
  • Cell Cycle Disruption : Some studies suggest that benzofuran derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Attachment of the Oxane Ring : Nucleophilic substitution reactions are used to introduce the oxane moiety.
  • Benzofuran Moiety Formation : Cyclization of thiophene derivatives with suitable electrophiles forms this part.
  • Final Coupling : The oxadiazole and benzofuran intermediates are coupled under conditions that promote amide bond formation .

Case Studies

A case study focusing on the synthesis and evaluation of similar compounds revealed promising results in terms of both antimicrobial and anticancer activities, reinforcing the potential applications of this compound in pharmaceutical development .

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